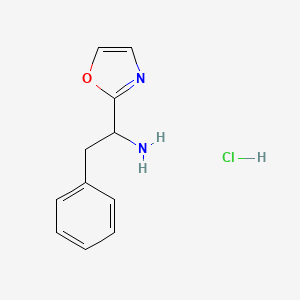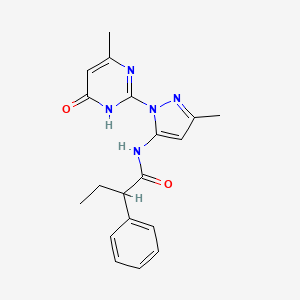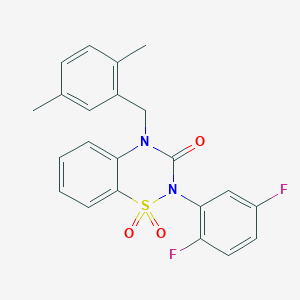![molecular formula C13H16FNO B2566428 [3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287317-02-4](/img/structure/B2566428.png)
[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is also known as FUB-APINACA and belongs to the class of synthetic cannabinoids. Synthetic cannabinoids are a group of chemicals that are designed to mimic the effects of natural cannabinoids found in the cannabis plant. FUB-APINACA has been synthesized by researchers to study its biochemical and physiological effects and its potential use in the treatment of various diseases.
Wirkmechanismus
FUB-APINACA exerts its effects by binding to the cannabinoid receptors CB1 and CB2. This binding leads to the activation of various signaling pathways that are involved in the regulation of physiological processes such as pain perception and immune function. FUB-APINACA has been shown to have a high binding affinity for the CB1 receptor, which is primarily located in the brain and is involved in the regulation of pain perception, mood, and appetite. FUB-APINACA has also been shown to have a moderate binding affinity for the CB2 receptor, which is primarily located in immune cells and is involved in the regulation of immune function and inflammation.
Biochemical and Physiological Effects:
FUB-APINACA has been shown to have several biochemical and physiological effects. It has been found to have analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of chronic pain and inflammatory diseases. FUB-APINACA has also been shown to have anxiolytic and sedative effects, which make it a potential candidate for the treatment of anxiety disorders and insomnia. However, further research is needed to determine the full extent of its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FUB-APINACA in lab experiments is that it has a high binding affinity for the cannabinoid receptors CB1 and CB2, which makes it a useful tool for studying the physiological processes that these receptors are involved in. However, one limitation of using FUB-APINACA in lab experiments is that it is a synthetic compound that has not been extensively studied in humans, which makes it difficult to extrapolate its effects to humans.
Zukünftige Richtungen
There are several future directions that researchers can explore with regards to FUB-APINACA. One direction is to study its potential therapeutic applications in the treatment of chronic pain and inflammatory diseases. Another direction is to study its potential therapeutic applications in the treatment of anxiety disorders and insomnia. Additionally, further research is needed to determine the full extent of its biochemical and physiological effects and its potential side effects.
Synthesemethoden
The synthesis of FUB-APINACA involves several steps. The first step is the preparation of the bicyclo[1.1.1]pentane ring system. This is achieved by using a Diels-Alder reaction between cyclopentadiene and ethyl acrylate. The resulting product is then subjected to a reduction reaction using lithium aluminum hydride to obtain the bicyclo[1.1.1]pentane ring system. The next step involves the introduction of the 4-fluoro-3-methoxyphenyl group to the bicyclo[1.1.1]pentane ring system. This is achieved by using a Grignard reaction between 4-fluoro-3-methoxybenzyl chloride and the bicyclo[1.1.1]pentane ring system. Finally, the amine group is introduced to the molecule using reductive amination to obtain FUB-APINACA.
Wissenschaftliche Forschungsanwendungen
FUB-APINACA has been studied extensively in the scientific community due to its potential therapeutic applications. It has been found to have a high binding affinity for the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes such as pain perception, appetite regulation, and immune function. FUB-APINACA has been shown to have analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Eigenschaften
IUPAC Name |
[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-16-11-4-9(2-3-10(11)14)13-5-12(6-13,7-13)8-15/h2-4H,5-8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXILUJSWFTJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C23CC(C2)(C3)CN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[2-(2-bromobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2566345.png)
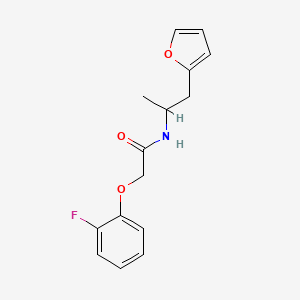

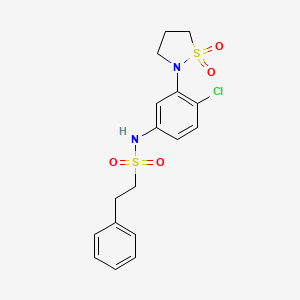
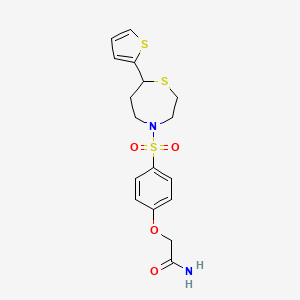
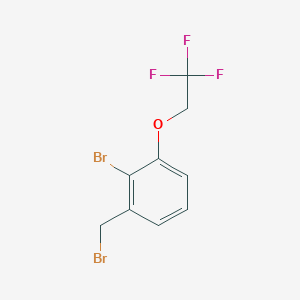
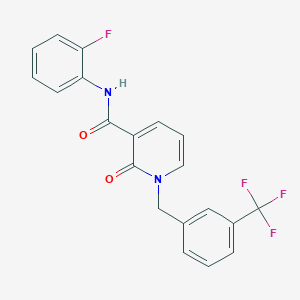


![2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2566359.png)
![1-(1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2566360.png)
